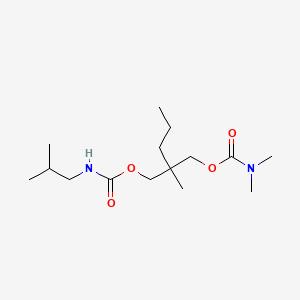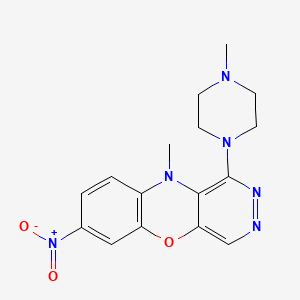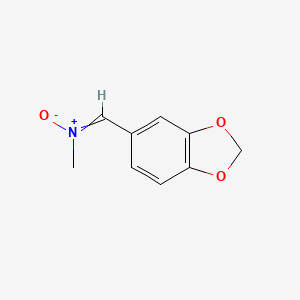![molecular formula C13H25Cl3O2Si B14493820 Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane CAS No. 63370-43-4](/img/structure/B14493820.png)
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a propyl group, two ethyl groups, and a prop-1-en-1-yl group substituted with a 2,2,2-trichloroethoxy methoxy moiety. Organosilicon compounds like this one are often used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane typically involves multiple steps:
Formation of the Prop-1-en-1-yl Group: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to introduce the double bond.
Attachment of the 2,2,2-Trichloroethoxy Methoxy Group: This step involves the reaction of the prop-1-en-1-yl group with 2,2,2-trichloroethanol in the presence of a base to form the trichloroethoxy methoxy moiety.
Formation of the Silane Core: The final step involves the reaction of the intermediate product with diethylchlorosilane in the presence of a catalyst to form the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reaction.
Purification Steps: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding silane derivatives.
Substitution: The compound can undergo substitution reactions where the trichloroethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl(propyl)silane: Lacks the trichloroethoxy methoxy group, resulting in different chemical properties.
Diethyl(ethyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane: Contains an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is unique due to the presence of the trichloroethoxy methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
63370-43-4 |
|---|---|
Formule moléculaire |
C13H25Cl3O2Si |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
diethyl-propyl-[3-(2,2,2-trichloroethoxymethoxy)prop-1-enyl]silane |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-4-9-19(5-2,6-3)10-7-8-17-12-18-11-13(14,15)16/h7,10H,4-6,8-9,11-12H2,1-3H3 |
Clé InChI |
NDOJLHYLBDMXQC-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CC)(CC)C=CCOCOCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)

![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
